Superior Survival Benefit in Pancreatic Cancer When Combined with Gemcitabine
In the autochthonous KPC genetically engineered mouse model of pancreatic ductal adenocarcinoma (PDAC), PXS-5505 combined with gemcitabine significantly extended median survival compared to gemcitabine alone [1]. The combination therapy increased median survival to 55 days, a 35.4% improvement over gemcitabine monotherapy (40.6 days) [2].
| Evidence Dimension | Median survival time |
|---|---|
| Target Compound Data | 55.0 days (PXS-5505 + gemcitabine) |
| Comparator Or Baseline | 40.6 days (gemcitabine alone), 37.0 days (vehicle), 47.0 days (PXS-5505 alone) |
| Quantified Difference | 35.4% increase in median survival (14.4 days) vs. gemcitabine alone |
| Conditions | Autochthonous KPC genetically engineered mouse model of PDAC; n=30-46 animals per group; treatment initiated upon diagnosis |
Why This Matters
This direct survival advantage supports the procurement of PXS-5505 for preclinical studies evaluating stroma-targeted combination strategies to enhance chemotherapy efficacy in pancreatic cancer.
- [1] Chitty JL, et al. A first-in-class pan-lysyl oxidase inhibitor impairs stromal remodeling and enhances gemcitabine response and survival in pancreatic cancer. Nat Cancer. 2023;4(9):1326-1344. View Source
- [2] Chitty JL, et al. Fig. 4b: Table of median survival across treatment groups. Nat Cancer. 2023;4(9):1326-1344. View Source
